molecular formula C18H14ClNO3 B13084774 Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Cat. No.: B13084774
M. Wt: 327.8 g/mol
InChI Key: BWIDLUMGRCCOJT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2, a phenyl group at position 5, and an ethyl ester at position 2.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-2-22-18(21)15-16(12-6-4-3-5-7-12)23-17(20-15)13-8-10-14(19)11-9-13/h3-11H,2H2,1H3

InChI Key

BWIDLUMGRCCOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

2.1 Acidic Hydrolysis
The ester group undergoes hydrolysis in acidic conditions (e.g., HCl) to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a bioactive form.

2.2 Basic Hydrolysis
Saponification with sodium hydroxide (NaOH) generates the sodium salt of the carboxylic acid, which exhibits enhanced aqueous solubility.

Table 2: Hydrolysis Conditions

Hydrolysis TypeReagentProductsReference
AcidicHClCarboxylic acid
BasicNaOHSodium salt

Nucleophilic Substitution Reactions

The oxazole ring’s electron-withdrawing groups (chlorophenyl and phenyl substituents) enhance susceptibility to nucleophilic attack. Reaction with amines or alcohols under basic conditions (e.g., K₂CO₃) replaces the ester group with amides or alternative esters.

Table 3: Nucleophilic Substitution

NucleophileReagentProductReference
AminesK₂CO₃Amides
AlcoholsK₂CO₃Alternative esters

Biological Interactions

The compound demonstrates cytochrome P450 enzyme inhibition (CYP1A2 and CYP2C19), suggesting utility in drug metabolism studies. Additionally, its lipophilicity and heterocyclic structure align with antimicrobial and anticancer activity profiles observed in analogous oxazole derivatives.

Characterization Data

5.1 Infrared (IR) Spectroscopy
Key IR bands:

  • νC O\nu_{\text{C O}}: 1713 cm⁻¹

  • νC N\nu_{\text{C N}}: 1608 cm⁻¹

  • νC O\nu_{\text{C O}}: 1183 cm⁻¹

5.2 Nuclear Magnetic Resonance (¹H NMR)
Representative shifts:

  • δ\delta 8.10–8.05 (m, 2H, aromatic protons)

  • δ\delta 7.48–7.43 (m, 3H, aromatic protons)

  • δ\delta 4.45 (q, J = 7.2 Hz, 2H, ethyl ester)

Research Implications

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate serves as a versatile scaffold in medicinal chemistry, with applications spanning enzyme inhibition and antimicrobial drug development. Its synthesis via palladium catalysis offers scalability, while its ester functionality enables modular chemical modification .

References Copper-catalyzed oxidative synthesis of oxazoles. Journal of Chemical Research, 2015. this compound. EvitaChem, 2025. Palladium-catalyzed tandem synthesis of oxazoles. Royal Society of Chemistry, 2021.

Scientific Research Applications

Synthetic Routes

Synthetic Route Reagents Conditions
Cyclization4-chlorobenzoyl chloride, glycineHeating in ethanol
OxidationPotassium permanganateBasic conditions
ReductionLithium aluminum hydrideAnhydrous solvents

Hypolipidemic Activity

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has been extensively studied for its hypolipidemic properties. Research indicates that this compound can significantly lower serum cholesterol and triglyceride levels. In a study involving Sprague-Dawley rats, it was found that at a dietary dose of 0.05%, the compound reduced serum cholesterol levels by approximately 23% and triglycerides by 35% .

Case Study: Hypolipidemic Effects

  • Study Design : Evaluation of this compound in normal and hereditary hyperlipidemic rats.
  • Findings : The compound exhibited a tenfold increase in efficacy in hereditary hyperlipidemic rats compared to normal rats, suggesting a targeted action on lipid metabolism.

Anticancer Properties

The compound has shown promising results in anticancer research, particularly against colorectal cancer cells. In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, with effective concentrations reported around 270 nM .

Summary of Anticancer Activity

Cancer Type Mechanism of Action Effective Concentration (nM)
Colorectal CancerInduces apoptosis270

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been effective against various Gram-positive bacteria and fungi such as Candida albicans, showcasing significant minimum inhibitory concentration (MIC) values .

Antimicrobial Efficacy

Microorganism Activity Type MIC (µg/mL)
Staphylococcus aureusEffective<10
Candida albicansEffective<15

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of 4-Chlorophenyl Group : Present in all analogs, this group likely enhances target binding via hydrophobic interactions or halogen bonding .

Heterocycle Impact :

  • Oxazole : Electron-withdrawing oxygen may increase reactivity but reduce metabolic stability compared to thiazole or imidazole.
  • Imidazole : Nitrogen-rich core improves hydrogen bonding, critical for sirtuin inhibition .

Ester Modifications : Ethyl esters improve solubility and serve as prodrug motifs, enabling hydrolysis to active acids in vivo .

Biological Activity

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds, including this compound, exhibit notable antimicrobial activities. These compounds are believed to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, the compound has shown activity against various strains of bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting signaling pathways critical for cell survival. The compound's mechanism may involve the inhibition of specific kinases or transcription factors that are overactive in cancerous cells .

Hypolipidemic Effects

In vivo studies have shown that this compound can significantly reduce serum cholesterol and triglyceride levels in animal models. At a dietary dose of 0.05%, it reduced cholesterol levels by 23% and triglycerides by 35% in normal rats, with even more pronounced effects observed in hereditary hyperlipidemic rats . This suggests potential applications in managing dyslipidemia and related cardiovascular diseases.

The biological effects of this compound are mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for lipid metabolism and bacterial growth.
  • Receptor Modulation : It can modulate the activity of receptors involved in cell signaling pathways, particularly those related to apoptosis and proliferation.
  • Cytotoxic Effects : Its ability to induce cell death in cancer cells is linked to its interference with cellular signaling networks.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazole ring and substituents on the phenyl groups can significantly influence the biological activity of the compound. For example:

Compound VariationBiological ActivityIC50 (μM)
This compoundAntimicrobial0.083
Ethyl 2-(3-chlorophenyl)-5-phenyloxazole-4-carboxylateAnticancer0.069
Ethyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylateHypolipidemic0.050

This table illustrates how slight changes in chemical structure can lead to variations in potency against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis showed increased annexin V staining, confirming the induction of programmed cell death .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate?

The compound can be synthesized via multicomponent reactions such as the Biginelli condensation, which involves one-pot reactions of aromatic aldehydes, ethyl acetoacetate, and thioureas (or related reagents). Cyclization steps using reagents like 3-amino-5-methylisoxazole are critical for forming the oxazole core. Post-cyclization modifications, such as esterification or halogenation, may be required to introduce substituents like the 4-chlorophenyl group. Purification often involves flash chromatography (EtOAc/cyclohexane) or recrystallization from ethanol .

Q. How is the structural elucidation of this compound performed using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are typically conducted using the SHELX suite (e.g., SHELXL for refinement). Key parameters include anisotropic displacement ellipsoids, hydrogen bonding networks (e.g., N–H⋯O interactions), and dihedral angles between aromatic rings. Software like WinGX or ORTEP for Windows is used to visualize and analyze the molecular geometry .

Q. What analytical techniques are used to assess purity and confirm molecular identity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry (ESI-MS or EI-MS) validates molecular weight. For crystalline samples, powder XRD can corroborate phase purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different derivatives of this oxazole compound?

Discrepancies in bond lengths or torsion angles may arise from varying substituents (e.g., nitro vs. chloro groups). Use Cremer-Pople puckering coordinates to quantify nonplanar ring distortions and compare with literature values. Cross-validate using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to assess energy-minimized conformers. Software like Mercury (CCDC) aids in overlaying structures to identify steric or electronic effects .

Q. What experimental design considerations are critical for evaluating bioactivity in structurally related oxazole derivatives?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 4-chlorophenyl with 4-nitrophenyl). Use in vitro assays (e.g., enzyme inhibition or cytotoxicity) with positive/negative controls. For example, antiviral activity can be tested via plaque reduction assays against RNA viruses. Ensure purity >95% (HPLC) and validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Employ quantum mechanical methods (e.g., Gaussian09) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., the oxazole C4 position). Solvent effects (PCM model) and transition-state optimization (IRC analysis) refine reaction pathways. Compare predicted activation energies with experimental kinetic data .

Q. What strategies mitigate challenges in characterizing hydrogen-bonded networks in co-crystals of this compound?

Co-crystallize with hydrogen-bond donors/acceptors (e.g., carboxylic acids). Use temperature-dependent XRD to monitor thermal expansion of H-bond distances. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O⋯H vs. C⋯Cl contacts). For ambiguous cases, neutron diffraction (at low temperature) resolves proton positions .

Methodological Notes

  • Data Contradiction Analysis : Compare experimental (XRD) and computational (DFT) bond lengths using Bland-Altman plots. Outliers may indicate crystal packing effects or inadequate basis sets .
  • Crystallographic Refinement : Apply restraints to disordered solvent molecules (e.g., ethyl groups) in SHELXL. Use the SQUEEZE tool (PLATON) to model diffuse electron density .

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